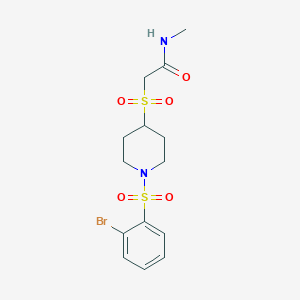
2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The compound is structurally related to various synthesized derivatives that have been studied for their antibacterial properties and enzyme inhibition potential .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine precursor. For instance, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate is obtained by reacting benzenesulfonyl chloride with ethyl isonipecotate, which is then converted into more complex derivatives . Another approach involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, leading to a parent compound that is further modified by substituting at the nitrogen atom with various electrophiles . These methods highlight the versatility of piperidine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which is often substituted with sulfonyl groups and other functional groups that influence the compound's biological activity. The structural elucidation of these compounds is typically achieved using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry, which provide detailed information about the molecular framework and the nature of the substituents .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. For example, the synthesis of some derivatives involves the alkylation of active methylene compounds with N-mustard derivatives or the coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide . These reactions are crucial for introducing different substituents into the piperidine ring, thereby modifying the compound's properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the piperidine ring. These properties are important for determining the compound's suitability for pharmaceutical applications. The biological activities of these compounds, such as antibacterial properties and enzyme inhibition, are also closely related to their chemical structure. For instance, synthesized piperidine derivatives have been shown to exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, as well as inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that sulfonamide derivatives, similar in structure to 2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, exhibit moderate to potent antibacterial activity against various bacterial strains. For example, compounds synthesized with sulfonamide and piperidine structures have been evaluated for their antibacterial potential against gram-negative and gram-positive bacteria, demonstrating varying degrees of growth inhibition (Khalid et al., 2016; Iqbal et al., 2017) (Khalid et al., 2016) (Iqbal et al., 2017).
Anticancer Potential
Some studies have focused on the synthesis of sulfonamide derivatives to assess their anticancer activities. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole structures have been synthesized and evaluated as promising anticancer agents. These compounds have shown potent activity against cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Rehman et al., 2018) (Rehman et al., 2018).
Enzyme Inhibitory Activities
The enzyme inhibitory activities of sulfonamide derivatives, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have been explored. These enzymes are targets for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain sulfonamide derivatives exhibit promising inhibitory activities against these enzymes, suggesting their potential application in the treatment of neurodegenerative disorders (Khalid, 2012; Hassan et al., 2018) (Khalid, 2012) (Hassan et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further studies to determine its potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .
Propiedades
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMDJFFKMBJAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

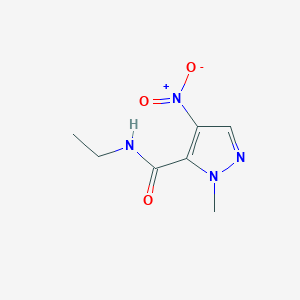
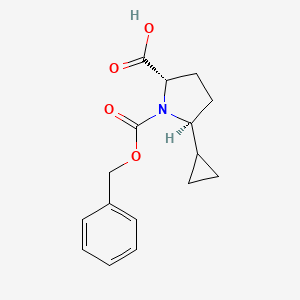

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)
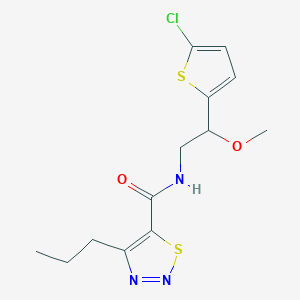
![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)



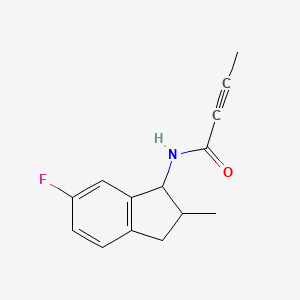
![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)
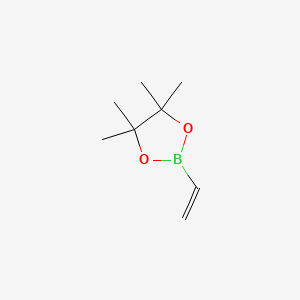
![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)